molecular formula C₂₈H₃₃F₂N₅O₅ B1663459 MCHr1 antagonist 1 CAS No. 391610-37-0

MCHr1 antagonist 1

Cat. No. B1663459
M. Wt: 557.6 g/mol
InChI Key: FFXFCSQUTLDLAR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

MCHr1 antagonist 1 is a selective antagonist of the melanin-concentrating hormone-1 (MCH1) receptor . It has a high affinity for the human MCH1 receptor, with a Kb of 1 nM and a K of 4 nM . It has been used in research for its potential to reduce body mass .


Synthesis Analysis

The synthesis of MCHr1 antagonist 1 involves a vast medicinal chemistry program . The compound GPS18169, a pseudopeptide antagonist at the MCH-R1 receptor, is described as having an affinity in the nanomolar range and a Ki for its antagonistic effect in the 20 picomolar range . Its metabolic stability is improved compared to its initial parent compound, the antagonist S38151 .

Scientific Research Applications

MCHr1 Antagonists in Obesity Management

  • MCHr1 antagonists have shown potential in obesity treatment due to their role in appetite regulation and energy homeostasis. Genetic studies in mice indicate their involvement in increasing metabolic rate and resistance to high-fat diets, leading to weight loss (Tavares et al., 2006).
  • A study by Johansson and Löfberg (2015) highlights the continuing efforts in discovering new MCHR1 antagonists for obesity management, indicating a strong evidence base supporting their role in weight management (Johansson & Löfberg, 2015).

Application in CNS Disorders

  • Research indicates that MCHr1 antagonists could be effective in treating central nervous system (CNS) disorders like stress, depression, and anxiety. This is due to their potential impact on neurotransmitter systems in the brain (Sasmal et al., 2011).

Potential in Treating Non-Alcoholic Steatohepatitis (NASH)

  • Lim et al. (2022) explored the application of MCHr1 antagonists in treating NASH. Their study found that MCHr1 antagonists, such as KRX-104130, showed a protective effect by reducing hepatic lipid accumulation and liver injury in a NASH mouse model (Lim et al., 2022).

Involvement in Energy Homeostasis

  • MCHr1 antagonists are involved in the control of feeding and energy metabolism, making them a promising target for obesity treatment. Studies involving quinoline/quinazoline derivatives as MCHR1 antagonists have been conducted to understand their interaction mechanism and optimize their design as anti-obesity agents (Wu et al., 2014).

Novel Drug Discovery and Design

  • The development of MCHr1 antagonists has involved significant efforts in drug discovery, focusing on identifying novel chemical structures and optimizing their pharmacological properties. This includes efforts to reduce undesired interactions with other receptors, such as the hERG potassium channel, to improve safety profiles (Johansson et al., 2016).

Exploration of New Indications

  • Beyond obesity management, MCHr1 antagonists are being explored for other indications, such as mood disorders and inflammatory bowel disease. This reflects the broad potential applications of these compounds in various therapeutic areas (Szalai et al., 2014).

Research Tools in Pharmacology

  • MCHr1 antagonists have been used as research tools to better understand the role of MCH in regulating body weight and energy balance. This includes the development of novel PET radioligands for studying MCHr1 in preclinical models (Igawa et al., 2017).

Cardiovascular Safety Considerations

  • Research has also focused on the cardiovascular safety of MCHr1 antagonists, highlighting the need for careful evaluation and optimization of these compounds to ensure they are safe for clinical use (Kym et al., 2006).

Safety And Hazards

MCHr1 antagonist 1 is considered toxic and contains a pharmaceutically active ingredient . It should only be handled by personnel trained and familiar with handling potent active pharmaceutical ingredients . It is a moderate to severe irritant to the skin and eyes .

properties

IUPAC Name

methyl 4-(3,4-difluorophenyl)-6-(methoxymethyl)-2-oxo-3-[3-(4-pyridin-2-ylpiperidin-1-yl)propylcarbamoyl]-1,4-dihydropyrimidine-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H33F2N5O5/c1-39-17-23-24(26(36)40-2)25(19-7-8-20(29)21(30)16-19)35(28(38)33-23)27(37)32-12-5-13-34-14-9-18(10-15-34)22-6-3-4-11-31-22/h3-4,6-8,11,16,18,25H,5,9-10,12-15,17H2,1-2H3,(H,32,37)(H,33,38)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFXFCSQUTLDLAR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=C(C(N(C(=O)N1)C(=O)NCCCN2CCC(CC2)C3=CC=CC=N3)C4=CC(=C(C=C4)F)F)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H33F2N5O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

557.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

MCHr1 antagonist 1

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
MCHr1 antagonist 1
Reactant of Route 2
MCHr1 antagonist 1
Reactant of Route 3
MCHr1 antagonist 1
Reactant of Route 4
Reactant of Route 4
MCHr1 antagonist 1
Reactant of Route 5
MCHr1 antagonist 1
Reactant of Route 6
Reactant of Route 6
MCHr1 antagonist 1

Citations

For This Compound
11
Citations
LN Zhang, R Sinclair, C Selman, S Mitchell, D Morgan… - …, 2014 - Wiley Online Library
Objective The melanin‐concentrating hormone (MCH) is a centrally acting peptide implicated in the regulation of energy homeostasis and body weight, although its role in glucose …
Number of citations: 10 onlinelibrary.wiley.com
DJ David, KC Klemenhagen, KA Holick, MD Saxe… - … of Pharmacology and …, 2007 - ASPET
… One-way ANOVA followed by Fisher's PLSD post hoc test revealed a significant effect of the MCHR1 antagonist 1 h after injection [F(3,51) = 13.13, p < 0.01] and after 28 days of …
Number of citations: 141 jpet.aspetjournals.org
H Igawa, M Takahashi, M Shirasaki… - Bioorganic & Medicinal …, 2016 - Elsevier
… amine-free MCHR1 antagonist 1. Dotted lines depict putative interactions with MCHR1. Although we successfully discovered the aliphatic-amine-free MCHR1 antagonist 1, it showed a …
Number of citations: 10 www.sciencedirect.com
BM Fox, R Natero, K Richard, R Connors… - Bioorganic & medicinal …, 2011 - Elsevier
… We discovered novel pyrrolidine MCHR1 antagonist 1 possessing moderate potency. Profiling of pyrrolidine 1 demonstrated that it was an inhibitor of the hERG channel. Investigation of …
Number of citations: 15 www.sciencedirect.com
RR Iyengar, JK Lynch, MM Mulhern, AS Judd… - Bioorganic & medicinal …, 2007 - Elsevier
… A recent report from these laboratories disclosed a potent MCHr1 antagonist 1 that demonstrated significant, dose-dependent weight loss in a DIO mouse model upon oral administration…
Number of citations: 24 www.sciencedirect.com
S Kasai, M Kamata, S Masada, J Kunitomo… - Journal of Medicinal …, 2012 - ACS Publications
… Recently, we reported SAR and pharmacological studies of a potent and selective MCHR1 antagonist 1, an analogue of (R)-10h. An MCHR1-deficient mice study revealed that the …
Number of citations: 25 pubs.acs.org
AJ Souers, RR Iyengar, AS Judd, DWA Beno… - Bioorganic & medicinal …, 2007 - Elsevier
The incorporation of constrained tertiary amines into an existing class of N-benzyl-4-aminopiperidinyl chromone-based MCHr1 antagonists led to the identification of a series of chiral …
Number of citations: 12 www.sciencedirect.com
AM Allgeier, D Andersen, MD Bartberger, EE Bunel… - Topics in …, 2014 - Springer
To overcome stability issues associated with the use of an aldehyde in a catalytic reductive amination reaction, a cyclic ketolactol (ω-hydroxylactone) was employed as an aldehyde …
Number of citations: 2 link.springer.com
AS Judd, AJ Souers, D Wodka, G Zhao… - Bioorganic & medicinal …, 2007 - Elsevier
… A previous report 10 from these laboratories described the optimization of chromone-based MCHr1 antagonist 1 (Chart 1) and detailed its in vivo weight-loss efficacy in a DIO mouse …
Number of citations: 16 www.sciencedirect.com
HM Wisniewska, EC Swift, ER Jarvo - Journal of the American …, 2013 - ACS Publications
… For instance, the enantiomers of MCHR1 antagonist 1 and FAAH inhibitor 3 show at least an order of magnitude difference in activity (Figure 1). (7a, 7d) …
Number of citations: 133 pubs.acs.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.